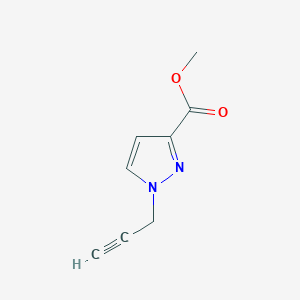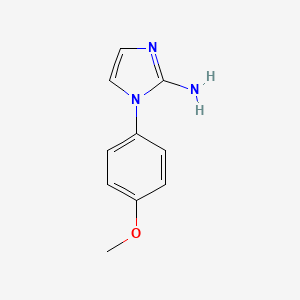
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CPMPC) is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various areas of scientific research. CPMPC is a small molecule that can be used as a tool to study the biological effects of compounds on living organisms, as well as to investigate the mechanism of action of various drugs. Furthermore, CPMPC has also been studied for its potential therapeutic applications in the treatment of various diseases. In
Scientific Research Applications
Synthesis and Derivatives : This compound is utilized in the synthesis of various derivatives, such as isoquinoline, pyrimidine, and pyrazolo-pyridine derivatives, which have potential applications in different fields of chemistry and pharmacology (Al-Issa, 2012).
Optical and Junction Characteristics : Studies have explored the optical functions and diode characteristics of pyridine derivatives, including this compound, which could be relevant in the field of materials science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Studies : Some derivatives of this compound have been evaluated for their antimicrobial activity, indicating potential uses in the development of new antibacterial and antifungal agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Spectroscopic and Structural Analysis : Research has been conducted on the molecular structure, spectroscopic characterization, and reactivity of this compound and its derivatives, providing insights into their chemical properties and potential applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Dyeing Properties : This compound has also been studied in the context of dyeing performance, particularly its application on polyester and nylon fabrics, indicating potential uses in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).
properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c1-14-2-4-15(5-3-14)13-23-19(11-8-17(12-22)20(23)24)16-6-9-18(21)10-7-16/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZXOHILUAJFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2597179.png)


![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)



